Gemcitabine diphosphate choline is a significant metabolite derived from gemcitabine, a nucleoside analog widely used in chemotherapy. This compound plays a crucial role in the Kennedy pathway, which is essential for phospholipid metabolism, particularly in the context of pancreatic cancer. The metabolic conversion of gemcitabine into its active forms, including gemcitabine diphosphate choline, is critical for its therapeutic efficacy against various cancers, especially pancreatic ductal adenocarcinoma .
Gemcitabine diphosphate choline is primarily synthesized in vivo from gemcitabine following its administration. Gemcitabine itself is a synthetic compound that mimics cytidine and is converted into several active metabolites through phosphorylation processes catalyzed by specific enzymes such as deoxycytidine kinase .
Chemically, gemcitabine diphosphate choline belongs to the class of nucleoside diphosphates. Its structure includes a ribose sugar, phosphate groups, and a choline moiety, linking it to both nucleic acid metabolism and lipid biosynthesis pathways.
The synthesis of gemcitabine diphosphate choline involves several enzymatic steps starting from gemcitabine. Initially, gemcitabine undergoes phosphorylation by deoxycytidine kinase to form gemcitabine monophosphate. This monophosphate is then further phosphorylated to yield gemcitabine diphosphate and eventually gemcitabine triphosphate .
The enzymatic reactions are typically facilitated by:
Gemcitabine diphosphate choline has a complex structure characterized by the following components:
The structure includes two phosphate groups attached to the ribose sugar, which is linked to a choline moiety. This configuration allows it to participate in both nucleic acid synthesis and lipid metabolism .
The chemical structure can be represented as follows:
Gemcitabine diphosphate choline participates in several biochemical reactions, primarily involving phosphorylation and dephosphorylation processes. It can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis .
Common reactions include:
These reactions are crucial for regulating the levels of active metabolites within cells and for maintaining cellular homeostasis during drug treatment .
The mechanism through which gemcitabine diphosphate choline exerts its effects involves its incorporation into DNA during replication. Specifically, the active metabolite, gemcitabine triphosphate, competes with deoxycytidine triphosphate for incorporation into the growing DNA strand .
This incorporation leads to:
This mechanism highlights the dual role of gemcitabine diphosphate choline in both nucleotide metabolism and cell signaling pathways critical for cancer cell survival .
These properties are essential for understanding how this compound behaves within biological systems and its potential interactions with other drugs or metabolites .
Gemcitabine diphosphate choline has been extensively studied for its implications in cancer therapy, particularly:
Furthermore, ongoing research aims to explore its potential applications in combination therapies and novel drug delivery systems targeting tumor cells more effectively .
GdPC formation exemplifies the metabolic hijacking of chemotherapeutic agents by tumor-specific biochemical pathways. The synthesis occurs via a two-step enzymatic process:
Structural Analysis: GdPC (C₁₄H₂₄F₂N₄O₁₀P₂; Molecular Weight: 508.31 g/mol; CAS: 1643126-46-8) features a unique structure where the gemcitabine moiety replaces the cytidine group in CDP-choline, retaining the phosphocholine segment essential for membrane incorporation but preventing its normal utilization [4] [10]. This structure renders GdPC membrane-impermeable, effectively trapping it within the cell where it accumulates [1] [3].
Table 1: Key Metabolites in Gemcitabine and Kennedy Pathway Crosstalk
Compound | Abbreviation | Molecular Formula | Molecular Weight | Primary Role/Function |
---|---|---|---|---|
Gemcitabine | dFdC | C₉H₁₁F₂N₃O₄ | 263.20 | Prodrug; nucleoside analog chemotherapeutic |
Gemcitabine Triphosphate | dFdCTP | C₉H₁₁F₂N₃O₁₃P₃ | 503.13 | Active metabolite; incorporates into DNA causing chain termination; inhibits RNR |
Cytidine Triphosphate | CTP | C₉H₁₆N₃O₁₄P₃ | 483.16 | Endogenous nucleotide; substrate for CCT in CDP-choline synthesis |
CDP-Choline | CDP-choline | C₁₄H₂₆N₄O₁₁P₂⁺ | 488.33 | Physiological Kennedy pathway intermediate; precursor to phosphatidylcholine synthesis |
Gemcitabine Diphosphate Choline | GdPC | C₁₄H₂₄F₂N₄O₁₀P₂ | 508.31 | Aberrant metabolite; formed by CCT using dFdCTP; membrane-impermeable, sequesters gemcitabine |
Competitive Kinetics and Regulatory Dynamics: The formation of GdPC is fundamentally governed by substrate competition at the CCT enzyme active site. Research using tumor homogenates demonstrated that physiological CTP concentrations potently inhibit GdPC formation from dFdCTP, confirming direct competition [1] [6]. Crucially, PDAC models exhibit significant heterogeneity in the GdPC/dFdCTP ratio, which is inversely correlated with intratumoral CTP levels. Tumors with inherently low CTP pools (e.g., certain KPC allografts) exhibit markedly higher GdPC/dFdCTP ratios, indicating greater diversion of gemcitabine away from its cytotoxic triphosphate form and into this metabolic sink [1] [3] [6]. This establishes CTP availability as a key determinant of GdPC flux.
Biological Significance and Therapeutic Implications: The discovery of GdPC challenged the traditional view of gemcitabine metabolism, which primarily considered deamination to dFdU as the major inactivation pathway. GdPC represents a quantitatively significant metabolic fate: in the autochthonous KRAS^(G12D); p53^(R172H); pdx-Cre (KPC) mouse model of PDAC, GdPC accumulates to concentrations equimolar to its precursor dFdCTP, signifying its major role in gemcitabine disposition within the tumor [1] [2] [3]. While GdPC itself cannot incorporate into DNA due to its bulky choline moiety, its formation has significant consequences:
Pre-GdPC Understanding of Gemcitabine Limitations: Gemcitabine became a cornerstone of PDAC treatment despite modest survival benefits. Research preceding the discovery of GdPC primarily attributed treatment failure to factors like poor drug delivery due to the dense PDAC stroma, intrinsic or acquired resistance mechanisms (e.g., reduced dCK activity, increased deaminase activity), and metabolic deactivation to dFdU [5]. While dFdU was considered the primary inactive metabolite, the discovery of GdPC revealed an entirely novel and quantitatively significant intratumoral metabolic pathway.
The Crucial Role of the KPC Model: The discovery of GdPC was intrinsically linked to the development and utilization of advanced, physiologically relevant PDAC models. The landmark development of the KRAS^(G12D); p53^(R172H); pdx-Cre (KPC) genetically engineered mouse model by David Tuveson's group in 2002 provided a critical tool [9]. Unlike subcutaneous xenografts, KPC mice develop spontaneous, autochthonous pancreatic tumors that faithfully recapitulate the genetics, dense desmoplastic stroma, microenvironment, and therapeutic resistance of human PDAC. This model's fidelity proved essential for uncovering in vivo metabolic phenomena absent in simpler models [1] [3] [9].
Identification and Characterization (2014): In 2014, Bapiro, Richards, Jodrell, and colleagues, working primarily at the Cancer Research UK Cambridge Institute, published the seminal study identifying GdPC. Their research was driven by the hypothesis that dFdCTP could be metabolized similarly to cytosine arabinoside (Ara-C) triphosphate, which was known to form Ara-C diphosphate choline. Utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies they had previously refined to measure gemcitabine metabolites in tissue [1], they analyzed tumor tissue from KPC mice treated with gemcitabine.
Table 2: Key Milestones in GdPC Research History
Year | Milestone | Model/Tool | Key Finding/Implication | Citation/Reference |
---|---|---|---|---|
2002 | Development of KPC mouse model | KRAS^(G12D); p53^(R172H); pdx-Cre mice | Created an autochthonous PDAC model faithfully recapitulating human disease biology and therapeutic resistance, enabling relevant in vivo metabolic studies | Hingorani et al.; Tuveson [9] |
2011 | Refinement of LC-MS/MS for gemcitabine metabolites in tumors | Tumor tissue analysis | Developed sensitive method for detecting gemcitabine and metabolites (dFdU, dFdCTP) in tumor tissue, paving way for GdPC discovery | Bapiro et al. [1] |
2014 | Discovery and Characterization of GdPC | KPC mouse PDAC tissue; MIA PaCa-2 xenografts; K8484 allografts | Identified GdPC as a major novel metabolite equimolar to dFdCTP in KPC tumors; linked to Kennedy pathway; inverse correlation with CTP; modulated by linoleate | Bapiro et al. [1] [2] [3] |
2014 | Synthesis of authentic GdPC standard | Chemical synthesis | Enabled definitive identification and quantification of GdPC in biological matrices | Toronto Research Chemicals [1] [4] |
Key findings from this study included:
Significance and Lasting Impact: The discovery of GdPC fundamentally altered the understanding of intratumoral gemcitabine metabolism in PDAC. It highlighted:
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: